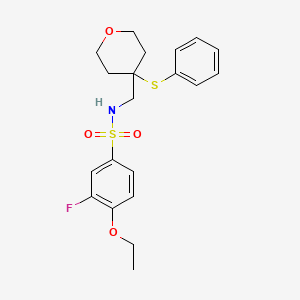
4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the ether, fluoro, sulfonamide, and phenylthio groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activity of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, starting from substituted benzaldehydes or benzoic acids, followed by reactions with various amines or hydrazines. For example, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involved acylation reactions . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structures of related compounds have shown that these molecules can form supramolecular architectures through hydrogen bonding and other non-covalent interactions . The presence of substituents such as fluorine atoms can influence the molecular geometry and the overall three-dimensional structure of the compound .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of complexes with metals . The reactivity of these compounds can be influenced by the nature of the substituents on the benzene ring and the presence of other functional groups. For instance, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase selectivity in COX-2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Polarographic studies have been used to investigate the redox behavior of these compounds in various solvent mixtures, revealing insights into their electrochemical properties . The introduction of specific substituents can also affect the acidity and basicity of the sulfonamide group, which in turn influences the compound's behavior in biological systems .
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
Research on compounds structurally related to 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has focused on their synthesis and evaluation for various biological activities. For instance, a series of sulfonamides were synthesized to investigate their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives demonstrated interesting cytotoxic activities, which may be significant for future anti-tumor activity studies, while others showed strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).
Antimicrobial Activity
The synthesis and antimicrobial activity evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds have also been explored. These compounds were tested against various bacteria and fungi, with some demonstrating promising antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).
Fluorometric Sensing
A novel pyrazoline-based derivative was utilized for metal ion selectivity based on fluorometric detection, with a focus on Hg^2+ ions. This study highlights the compound's potential as a selective fluorometric "turn-off" sensor for Hg^2+ detection, showcasing its application in environmental monitoring and possibly in the development of novel sensing materials (Bozkurt & Gul, 2018).
Photodynamic Therapy
Research into the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown that these compounds have high singlet oxygen quantum yields. This property is essential for their potential application in photodynamic therapy for cancer treatment, indicating a promising direction for developing new photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Cyclooxygenase-2 Inhibition
A study on 1,5-diarylpyrazoles with a benzenesulfonamide moiety as a pharmacophore revealed their potential in cyclooxygenase-2 (COX-2) inhibitory activities. This research contributes to the understanding of COX-2 inhibitors' structure-activity relationships, providing insights for the development of new anti-inflammatory drugs (Pal et al., 2003).
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S2/c1-2-26-19-9-8-17(14-18(19)21)28(23,24)22-15-20(10-12-25-13-11-20)27-16-6-4-3-5-7-16/h3-9,14,22H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVDRLSHIQGUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)
![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)

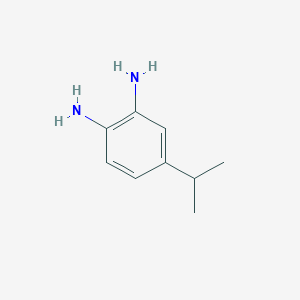
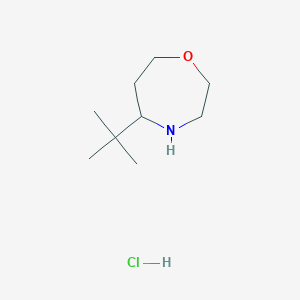
![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)
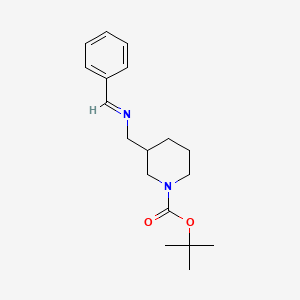
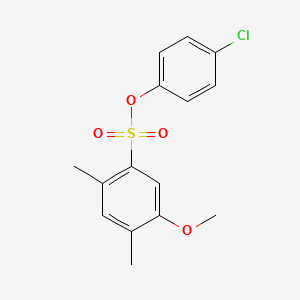

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)